Temposil

Description

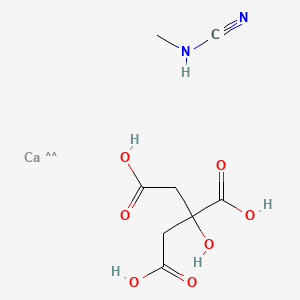

Structure

3D Structure of Parent

Properties

CAS No. |

8013-88-5 |

|---|---|

Molecular Formula |

C8H12CaN2O7 |

Molecular Weight |

288.27 g/mol |

InChI |

InChI=1S/C6H8O7.C2H4N2.Ca/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-4-2-3;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);4H,1H3; |

InChI Key |

SJLURGNXYPTBKK-UHFFFAOYSA-N |

SMILES |

CNC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Ca] |

Canonical SMILES |

CNC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Ca] |

Synonyms |

Abstem Calcium Carbimide Calcium Cyanamide Calcium Cyanamide, Citrated Calcium Salt Cyanamide Carbimide Carbimide, Calcium Citrated Calcium Cyanamide Colme Cyanamide Cyanamide, Calcium Cyanamide, Calcium (1:1) Salt Cyanamide, Calcium (2:1) Salt Cyanamide, Calcium Salt Cyanamide, Citrated Calcium Temposil |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Temposil (Citrated Calcium Carbimide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citrated calcium carbimide, commercially known as Temposil, is a therapeutic agent utilized in the management of alcohol use disorder. Its efficacy is rooted in its potent and irreversible inhibition of aldehyde dehydrogenase (ALDH), a critical enzyme in the ethanol (B145695) metabolism pathway. This guide provides a comprehensive technical overview of the molecular mechanism of action of citrated calcium carbimide, its bioactivation, and the consequential physiological effects. It includes a detailed summary of quantitative data, experimental protocols for assessing its inhibitory action, and visual representations of the key pathways and workflows.

Introduction

This compound functions as an alcohol-aversive agent by inducing a disulfiram-like reaction upon the consumption of ethanol. This reaction is characterized by a rapid accumulation of acetaldehyde (B116499), a toxic metabolite of alcohol, leading to a range of unpleasant physiological symptoms. Unlike disulfiram, this compound is a prodrug that requires metabolic activation to exert its inhibitory effect on ALDH. This guide will delve into the intricacies of this process, providing a detailed molecular understanding for research and drug development purposes.

Mechanism of Action

The primary mechanism of action of citrated calcium carbimide is the potent inhibition of aldehyde dehydrogenase (ALDH), the enzyme responsible for the oxidation of acetaldehyde to acetate (B1210297) in the mitochondrial matrix.[1][2] This inhibition is not caused by the parent drug, calcium carbimide, but by its active metabolite, nitroxyl (B88944) (HNO).[3][4]

Bioactivation of Citrated Calcium Carbimide

Citrated calcium carbimide is a prodrug that undergoes a multi-step bioactivation process to yield the active ALDH inhibitor, nitroxyl.[4][5]

-

Hydrolysis: In the acidic environment of the stomach, citrated calcium carbimide is hydrolyzed to carbimide.

-

Enzymatic Conversion: Carbimide is then metabolized in the liver by the enzyme catalase in the presence of hydrogen peroxide (H₂O₂) to form N-hydroxycyanamide.[4][5]

-

Spontaneous Decomposition: N-hydroxycyanamide is an unstable intermediate that spontaneously decomposes to yield two products: cyanide (in non-toxic concentrations) and the highly reactive nitroxyl (HNO).[4][5]

The following diagram illustrates the bioactivation pathway of citrated calcium carbimide.

Inhibition of Aldehyde Dehydrogenase by Nitroxyl

Nitroxyl is a potent inhibitor of ALDH, particularly the mitochondrial isoform ALDH2, which has a low Km for acetaldehyde.[2] The inhibition is time and concentration-dependent and occurs through the interaction of nitroxyl with the active site cysteine thiol groups of the enzyme.[3][6] This interaction can lead to two different forms of inhibition depending on the pH:

-

Reversible Inhibition: At higher pH (around 8.5), nitroxyl is thought to cause the formation of an intra-subunit disulfide bond, which can be reversed by sulfhydryl reagents like dithiothreitol (B142953) (DTT) and reduced glutathione.[3]

-

Irreversible Inhibition: At physiological pH (around 7.5), the predominant form of inhibition is irreversible, leading to the formation of a sulfinamide adduct.[3]

The following diagram depicts the proposed mechanism of ALDH inhibition by nitroxyl.

Quantitative Data

The inhibitory potency of citrated calcium carbimide's active metabolite and related compounds has been quantified in various studies.

| Compound | Enzyme Source | IC₅₀ (µM) | Conditions | Reference |

| Nitroxyl (from Angeli's Salt) | Yeast ALDH | 1.3 | Anaerobic, with NAD⁺ | [3] |

| Nitroxyl (from Angeli's Salt) | Yeast ALDH | 1.8 | Anaerobic, without NAD⁺ | [3] |

| Nitrosobenzene | Yeast ALDH | 2.5 | In vitro | [7] |

| 1-Nitrosoadamantane | Yeast ALDH | 8.6 | In vitro | [7] |

| Nitroxyl Pro-prodrugs | Yeast ALDH | 21 - 64 | In vitro | [8] |

The physiological consequence of ALDH inhibition is a marked increase in blood acetaldehyde levels following ethanol consumption.

| Condition | Peak Blood Acetaldehyde (µM) | Reference |

| Ethanol alone (1.2 g/kg) | 6 - 11 | [1] |

| Calcium Carbimide + Ethanol | 25 - 188 | [1] |

| Calcium Carbimide + Ethanol (0.25 g/kg) | 200 - 1300 nmol/L (breath) | [9] |

Experimental Protocols

In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of a nitroxyl donor (as a proxy for activated citrated calcium carbimide) on ALDH activity.

4.1.1. Materials and Reagents

-

Purified ALDH enzyme (e.g., from rat liver mitochondria)

-

NAD⁺

-

Propionaldehyde (B47417) (substrate)

-

Angeli's Salt (nitroxyl donor)

-

Sodium phosphate (B84403) buffer (pH 7.4)

-

Dithiothreitol (DTT)

-

Spectrophotometer capable of measuring absorbance at 340 nm

4.1.2. Experimental Workflow

The following diagram outlines the workflow for the in vitro ALDH inhibition assay.

References

- 1. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of hepatic aldehyde dehydrogenases in the rat by calcium carbimide (calcium cyanamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of inhibition of aldehyde dehydrogenase by nitroxyl, the active metabolite of the alcohol deterrent agent cyanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rapid, quantitative isolation of mitochondria from rat liver using Ficoll gradients in vertical rotors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AID 1342996 - Inhibiton Assay: IC50 values were determined for CB29 and its analogs using propionaldehyde as the substrate for ALDH1A1 and ALDH2 or benzaldehyde as the substrate for ALDH3A1. The assays were performed on a Beckman DU-640 spectrophotometer at various concentrations of inhibitors ranging from 50 nM to 250 μM following a 1 minute pre-incubation. There was no pre-incubation time-dependence to the inhibition. All reactions were initiated by the addition of the aldehyde substrate. The inhibition curves were fit to the Logistic four parameter IC50 equation using the SigmaPlot (v11, StatSys). We characterized the mode of inhibition using steady-state kinetics through co-variation of inhibitor and substrate concentrations. The steady state kinetic measurements were performed in 100 mM Na2HPO4 buffer, pH 7.5. The reaction mixture contained 10 nM ALDH3A1, varied benzaldehyde (50 μM-800 μM; fixed NADP+, 1.5 mM) and varied inhibitor concentrations. In all casesâincluding the control reactions lacking inhibitors, the final reaction mixture contained 2% (v/v) DMSO. The reaction was initiated by addition of substrate and the initial rate of product formation was determined on a Beckman DU-640. - PubChem [pubchem.ncbi.nlm.nih.gov]

The Advent of Citrated Calcium Carbimide: A Technical Chronicle of its Discovery and Development

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, history, and development of citrated calcium carbimide, a medication used in the management of alcoholism. Geared towards researchers, scientists, and drug development professionals, this document delves into the seminal research that established its mechanism of action, clinical efficacy, and safety profile. The following sections detail the initial synthesis, pivotal early clinical trials, and the pharmacological underpinnings of this important therapeutic agent.

Introduction: The Quest for a Disulfiram (B1670777) Alternative

In the mid-20th century, disulfiram was the primary pharmacological agent for aversion therapy in chronic alcoholism. However, its use was associated with a range of undesirable side effects, prompting a search for a safer alternative. This led to the investigation of calcium carbimide, a compound known to inhibit the enzyme aldehyde dehydrogenase (ALDH), which is crucial for the metabolism of alcohol. The development of a citrated form of calcium carbimide, commercially known as Temposil, marked a significant advancement in the field. This formulation, a mixture of two parts citric acid to one part calcium carbimide, was designed to ensure a slower, more controlled release of the active ingredient.[1]

Discovery and Early History

The pioneering work on citrated calcium carbimide was conducted in the 1950s by Canadian researchers. Drs. Ken Ferguson and Gordon Bell were instrumental in its development, reportedly testing the medication on themselves.[2] Their research culminated in a patent filed by the Alcoholism Research Foundation of Ontario in 1955.[2] The first clinical trials were reported in the Canadian Medical Association Journal in May 1956, laying the groundwork for its clinical use in Canada, the United Kingdom, and other European countries.[1][3][4]

Synthesis and Formulation

While detailed proprietary formulation processes are not fully public, the fundamental components and general manufacturing principles are understood.

Synthesis of Calcium Carbimide (Calcium Cyanamide)

The active ingredient, calcium carbimide (also known as calcium cyanamide), is synthesized through a three-step process:

-

Lime Production: High-grade limestone (calcium carbonate) is heated to produce lime (calcium oxide).

-

Calcium Carbide Synthesis: The lime is then reacted with coke or coal in an electric furnace to produce calcium carbide.

-

Nitrogenation: Finally, calcium carbide is reacted with nitrogen at high temperatures (900-1000 °C) to form calcium cyanamide.

Formulation of Citrated Calcium Carbimide (this compound)

The commercial product, this compound, is a citrated salt of calcium carbimide. This formulation involves mixing calcium carbimide with citric acid in a 1:2 ratio.[1] The purpose of the citrate (B86180) is to create a slow-release formulation, mitigating the rapid absorption and associated side effects like nausea and headache.[1] The mixture is then formulated into tablets, likely involving the following general steps:

-

Blending: The active pharmaceutical ingredient (citrated calcium carbimide) is blended with various excipients.

-

Granulation: The powder mixture is granulated to improve its flow properties and compressibility. This can be achieved through wet or dry granulation methods.

-

Drying: If wet granulation is used, the granules are dried to the appropriate moisture content.

-

Compression: The dried granules are then compressed into tablets of the desired shape and size.

-

Coating (optional): Tablets may be coated to improve stability, mask taste, or control release.

Commonly used excipients in tablet manufacturing that may be part of the this compound formulation include:

-

Diluents/Fillers: To increase the bulk of the tablet (e.g., lactose, microcrystalline cellulose).

-

Binders: To hold the ingredients together (e.g., starch, polyvinylpyrrolidone).

-

Disintegrants: To help the tablet break down in the stomach (e.g., croscarmellose sodium).

-

Lubricants: To prevent the tablet from sticking to the manufacturing equipment (e.g., magnesium stearate).

Mechanism of Action

Citrated calcium carbimide is a prodrug that requires metabolic activation to exert its therapeutic effect. The process is as follows:

-

Absorption and Hydrolysis: After oral administration, citrated calcium carbimide is absorbed, and the calcium carbimide is hydrolyzed to carbimide.

-

Metabolic Activation: Carbimide itself is not the primary inhibitor of ALDH.[5] Instead, it undergoes a bioactivation process in the liver, catalyzed by the enzyme catalase in the presence of hydrogen peroxide (H2O2), to form N-hydroxycyanamide.

-

Formation of the Active Inhibitor: N-hydroxycyanamide is unstable and spontaneously decomposes into cyanide (at non-toxic concentrations) and nitroxyl. Nitroxyl is the potent, direct inhibitor of aldehyde dehydrogenase.[5]

-

ALDH Inhibition: Nitroxyl competitively inhibits the hepatic mitochondrial low-Km aldehyde dehydrogenase, the primary enzyme responsible for the oxidation of acetaldehyde (B116499) to acetate.

-

Acetaldehyde Accumulation: When alcohol (ethanol) is consumed, the inhibition of ALDH leads to a rapid and significant increase in the concentration of acetaldehyde in the blood.

-

Aversive Reaction: The accumulation of acetaldehyde, a toxic metabolite, produces a range of unpleasant physiological symptoms known as the disulfiram-ethanol reaction. These symptoms include flushing, headache, nausea, vomiting, tachycardia, and dyspnea, which serve as a deterrent to alcohol consumption.

The following diagram illustrates the metabolic pathway of ethanol (B145695) and the inhibitory action of citrated calcium carbimide.

Key Experimental Protocols

The foundational clinical understanding of citrated calcium carbimide comes from the preliminary trials conducted in 1956.

Preliminary Clinical Trial by Armstrong and Kerr (1956)

-

Objective: To assess the efficacy and safety of citrated calcium carbimide as a protective drug in the treatment of alcoholism.

-

Patient Population: 50 male patients with a diagnosis of chronic alcoholism.

-

Methodology:

-

Patients were first withdrawn from alcohol.

-

A detailed medical history and physical examination were conducted.

-

Patients were administered 50 mg of citrated calcium carbimide daily in a single morning dose.

-

Patients were informed of the potential reaction if they consumed alcohol.

-

Follow-up was conducted at regular intervals to assess sobriety and any side effects.

-

-

Key Findings:

-

The majority of patients who continued the medication maintained sobriety.

-

Side effects were generally mild and less frequent compared to those experienced with disulfiram. The most common side effect reported was drowsiness.

-

The drug was found to be an effective deterrent to impulsive drinking.

-

Clinical Trial by Bell (1956)

-

Objective: To further evaluate the clinical utility and patient tolerance of citrated calcium carbimide.

-

Patient Population: 64 patients (51 men and 13 women) with alcoholism, 26 of whom had previously been treated with disulfiram.

-

Methodology:

-

Patients were started on a daily dose of 50 mg of citrated calcium carbimide.

-

The dosage was adjusted based on individual patient response and side effects.

-

Patients were educated about the drug-alcohol interaction.

-

Clinical progress, including drinking behavior and any adverse effects, was monitored.

-

-

Key Findings:

-

Of the 26 patients who had previously taken disulfiram, 23 had experienced significant side effects with it. With citrated calcium carbimide, these side effects were largely absent at the 50 mg daily dose.

-

The medication was well-tolerated by the majority of patients.

-

The "protective" effect of the drug was deemed sufficient to prevent the consumption of alcohol.

-

The following diagram outlines the general workflow of these early clinical trials.

Quantitative Data Summary

The following tables summarize the available quantitative data from various studies on citrated calcium carbimide.

Table 1: Pharmacokinetic Parameters of Carbimide in Humans

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 10.5 - 15.5 minutes | ResearchGate |

| Elimination Half-Life | 39 - 75 minutes (dose-dependent) | ResearchGate |

| Oral Bioavailability | 53% - 70% (dose-dependent) | ResearchGate |

Table 2: Effects on Acetaldehyde Levels and Ethanol Metabolism in Humans

| Parameter | Condition | Value | Reference |

| Blood Acetaldehyde Levels | Without Calcium Carbimide | 1.7 - 6.5 µM | PubChem |

| With Calcium Carbimide | 40 - 242 µM | PubChem | |

| Ethanol Elimination Rate | With Calcium Carbimide | ~5% slower | PubChem |

| Apparent Volume of Distribution of Ethanol | Without any drug | 0.68 L/kg | PubChem |

| With Calcium Carbimide | 0.64 L/kg | PubChem |

Conclusion

The discovery and development of citrated calcium carbimide represented a significant step forward in the pharmacological management of alcoholism. By offering a safer alternative to disulfiram with a more favorable side-effect profile, it provided a valuable tool for clinicians. The foundational research conducted in the 1950s not only established its clinical utility but also provided key insights into its mechanism of action as an inhibitor of aldehyde dehydrogenase. While newer agents for the treatment of alcoholism have since been developed, the history of citrated calcium carbimide offers important lessons in drug discovery, formulation, and clinical evaluation. Further research, including large-scale, well-controlled clinical trials, would be beneficial to more definitively establish its efficacy in comparison to modern therapies.

References

- 1. II. A New Protective Drug in the Treatment of Alcoholism: (Preliminary Clinical Trial of Citrated Calcium Carbimide ) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vivion.com [vivion.com]

- 3. NEW DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. III. Clinical Trial of Citrated Calcium Carbimide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

An In-depth Technical Guide to Temposil (Citrated Calcium Carbimide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temposil, the trade name for citrated calcium carbimide, is a therapeutic agent primarily used in the management of alcohol use disorder.[1][2] Its pharmacological effect is similar to that of disulfiram (B1670777), acting as an alcohol deterrent by inducing an unpleasant physiological reaction upon the consumption of alcohol.[1][2] This guide provides a comprehensive overview of the chemical structure, mechanism of action, pharmacokinetics, and clinical application of this compound, with a focus on the technical details relevant to researchers and drug development professionals.

Chemical Structure and Properties

This compound is the citrate (B86180) salt of calcium carbimide, a formulation designed to enhance the stability and bioavailability of the active compound.[1] The active moiety, the carbimide anion (more commonly referred to as cyanamide), is responsible for its pharmacological activity.

Chemical Name: Citrated Calcium Carbimide[1] IUPAC Name: calcium;2-hydroxypropane-1,2,3-tricarboxylate;cyanamide[2] CAS Number: 8013-88-5 (citrated salt); 156-62-7 (calcium carbimide)[2] Molecular Formula: C₈H₁₂CaN₂O₇[2] Molecular Weight: 292.27 g/mol

The chemical structure of citrated calcium carbimide consists of a calcium ion (Ca²⁺), a citrate anion, and the cyanamide (B42294) anion (CN₂²⁻). The citrate is incorporated to create a more stable and soluble salt form of calcium carbimide.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the enzyme aldehyde dehydrogenase (ALDH).[1][3][4] ALDH is a critical enzyme in the metabolic pathway of alcohol.

Signaling Pathway: Inhibition of Alcohol Metabolism

When alcohol (ethanol) is consumed, it is first metabolized in the liver by alcohol dehydrogenase (ADH) to acetaldehyde (B116499). Acetaldehyde is a toxic compound responsible for many of the adverse effects of alcohol consumption. Subsequently, aldehyde dehydrogenase rapidly metabolizes acetaldehyde to non-toxic acetate.

This compound acts as a potent inhibitor of ALDH.[3][4] By blocking this enzyme, the consumption of even small amounts of alcohol leads to a rapid accumulation of acetaldehyde in the blood.[1][3] This buildup of acetaldehyde is responsible for the characteristic "disulfiram-like reaction," which includes symptoms such as flushing, headache, nausea, vomiting, tachycardia, and hypotension.[1][2] The aversive nature of this reaction is the basis for its therapeutic use in deterring alcohol consumption.

Data Presentation

Pharmacokinetic Parameters of Oral Citrated Calcium Carbimide in Humans

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 10.5 - 15.5 min | [5] |

| Elimination Half-Life (t½) | 39 - 75 min | [5] |

| Oral Bioavailability | 53% - 70% | [5] |

| Peak Plasma Concentration (Cmax) at 1.5 mg/kg | 1.65 µg/mL | [3] |

| Area Under the Curve (AUC) at 1.5 mg/kg | 77.86 µg·min/mL | [3] |

Effect of this compound on Blood Acetaldehyde Levels After Ethanol Consumption

| Condition | Blood Acetaldehyde Level (µM) | Reference |

| Ethanol Consumption without this compound | 1.7 - 6.5 | [3] |

| Ethanol Consumption with this compound | 40 - 242 | [3] |

Experimental Protocols

Synthesis of Citrated Calcium Carbimide

A detailed, publicly available, step-by-step protocol for the synthesis of the specific citrated salt formulation of calcium carbimide (this compound) is not readily found in the scientific literature. However, the general manufacturing process for calcium cyanamide (the active component) involves three main steps:

-

Production of lime by heating high-grade limestone.

-

Synthesis of calcium carbide from lime and coke in an electric furnace.

-

Synthesis of calcium cyanamide from calcium carbide and nitrogen at high temperatures (900-1000 °C).[3]

The citrated form is then prepared by reacting calcium cyanamide with citric acid. One source mentions that citrated calcium carbimide is a mixture of two parts citric acid to one part calcium carbimide.[1]

Analytical Methodology: HPLC for Calcium Cyanamide

A high-performance liquid chromatographic (HPLC) method has been developed for the analysis of calcium cyanamide in bulk material and dosage forms.[6]

-

Derivatization: Calcium cyanamide in samples is converted into dansyl cyanamide.[6]

-

Column: A µBondapak C18 column is used.[6]

-

Mobile Phase: The mobile phase consists of 0.01 M sodium phosphate (B84403) (pH 6.3) and acetonitrile (B52724) in a 75:25 (v/v) ratio.[6]

-

Validation: The method has been validated for linearity, specificity, accuracy, and reproducibility.[6]

In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay

A general spectrophotometric method for assaying ALDH activity can be adapted to evaluate the inhibitory effects of this compound.[7][8]

-

Principle: The activity of ALDH is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the conversion of NAD⁺ to NADH in the presence of an aldehyde substrate (e.g., propionaldehyde).[7]

-

Procedure:

-

Prepare a reaction mixture containing buffer (e.g., phosphate buffer, pH 7.4), NAD⁺, and the aldehyde substrate.

-

Add the ALDH enzyme to the reaction mixture.

-

To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound before adding the substrate.

-

Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

-

Considerations: It is important to include a substrate blank (containing NAD⁺ and the aldehyde without the enzyme) to account for any non-enzymatic increase in absorbance.[7]

Clinical Considerations

Dosage and Administration

In Canada, this compound is available in 50 mg tablets. The typical dosage is 50 or 100 mg every twelve hours. It is crucial that the medication is not administered to an intoxicated patient, and it is recommended to wait at least 36 hours after the last alcoholic drink.[1]

Drug Interactions

This compound may inhibit the metabolism of other drugs, such as phenytoin (B1677684) (which is metabolized by CYP2C19).[9] Co-administration with other medications that can cause a disulfiram-like reaction (e.g., certain antibiotics) should be done with caution.[9]

Toxicity

The hepatotoxic potential of calcium carbimide is considered to be less than that of disulfiram.[9] However, there have been case reports of liver damage associated with its use.[9] Therefore, monitoring of liver function is advisable during treatment.

Conclusion

This compound (citrated calcium carbimide) is an effective aversive agent for the treatment of alcohol use disorder. Its mechanism of action through the inhibition of aldehyde dehydrogenase is well-established. This guide has provided a technical overview of its chemical properties, mechanism of action, pharmacokinetic profile, and key experimental methodologies. Further research into detailed synthesis protocols and a broader range of clinical data will continue to enhance our understanding and application of this therapeutic agent.

References

- 1. encyclopedia.com [encyclopedia.com]

- 2. Calcium carbimide - Wikipedia [en.wikipedia.org]

- 3. Calcium Cyanamide | CN2.Ca | CID 56955933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Inhibition of hepatic aldehyde dehydrogenases in the rat by calcium carbimide (calcium cyanamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and oral bioavailability of carbimide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liquid chromatographic method for the determination of calcium cyanamide using pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adverse hepatic reactions associated with calcium carbimide and disulfiram therapy: Is there still a role for these drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Effects of Temposil (Calcium Carbimide) on Aldehyde Dehydrogenase (ALDH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Temposil, the commercial formulation of calcium carbimide, on aldehyde dehydrogenase (ALDH) activity. It delves into the mechanism of action, quantitative inhibition data, and detailed experimental protocols relevant to the study of this interaction. This compound is used as an alcohol-aversive agent, and its therapeutic effect stems from the inhibition of ALDH, leading to the accumulation of acetaldehyde (B116499) after alcohol consumption.

Mechanism of Action: The Prerequisite of Bioactivation

The active agent responsible for ALDH inhibition is cyanamide (B42294), the hydrolytic product of calcium carbimide. A critical finding from in vitro studies is that cyanamide itself is a poor inhibitor of purified ALDH enzymes.[1] Its inhibitory action is almost entirely dependent on its metabolic conversion to a highly reactive, unstable metabolite.[1][2][3]

This bioactivation is catalyzed by enzymes located in liver mitochondria and microsomes.[1] The microsomal activation pathway is dependent on an NADPH-generating system.[1][4] While the exact identity of the active metabolite is still under investigation, it is proposed to be nitroxyl, which subsequently inhibits ALDH.[5] This active metabolite can cause irreversible inhibition of the enzyme.[5] Consequently, in vitro experiments designed to evaluate the inhibitory potential of cyanamide must include a biological system capable of this metabolic activation.

Quantitative Inhibition Data

Quantitative analysis reveals that the inhibitory potency of cyanamide is only observable in systems that facilitate its metabolic activation. Direct application of cyanamide to purified ALDH results in negligible inhibition.[2][3] The table below summarizes the key IC50 values obtained from in vitro studies that incorporated activating systems.

| Compound | ALDH Isozyme/Source | IC50 Value (µM) | Experimental System | Reference |

| Cyanamide | Low Km Mitochondrial ALDH | 2.0 | Intact Rat Liver Mitochondria | [1] |

| Cyanamide | Yeast ALDH | 7.8 | Yeast ALDH + Rat Liver Mitochondria | [1] |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The data clearly demonstrates that inhibition is contingent upon the presence of cellular components (mitochondria) that metabolize cyanamide into its active form.

Experimental Protocols

To accurately assess the in vitro effects of this compound/cyanamide on ALDH, a two-step experimental workflow is required: a bioactivation step followed by an activity measurement step.

3.1 Protocol: Determination of Cyanamide's IC50 for ALDH using Rat Liver Mitochondria

This protocol describes a method for determining the IC50 value of cyanamide, reflecting the requirement for metabolic activation.

3.1.1 Materials and Reagents

-

ALDH Source: Purified or recombinant ALDH isozyme, or a system with known ALDH activity (e.g., yeast ALDH).

-

Activating System: Freshly isolated rat liver mitochondria or microsomes supplemented with an NADPH-generating system.

-

Compound: Cyanamide solution.

-

Assay Buffer: e.g., 50 mM HEPES, pH 8.0.[6]

-

Substrate: Acetaldehyde solution.

-

Cofactor: β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution.

-

Detection Reagent: A colorimetric (e.g., WST-1) or fluorometric probe that reacts with NADH.[7][8]

-

Instrumentation: 96-well plate reader (spectrophotometer or fluorometer).

3.1.2 Preparation of Activating System (Rat Liver Mitochondria)

-

Isolate mitochondria from fresh rat liver tissue using differential centrifugation according to standard biochemical procedures.

-

Determine the protein concentration of the mitochondrial suspension (e.g., via Bradford or BCA assay).

-

Dilute the mitochondrial suspension to a working concentration in ice-cold assay buffer.

3.1.3 Experimental Procedure

-

Bioactivation Step:

-

In a 96-well plate, prepare serial dilutions of cyanamide.

-

To each well, add the mitochondrial suspension.

-

Include control wells with mitochondria but no cyanamide (for 100% activity) and wells with buffer only (for background).

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for the metabolic activation of cyanamide.

-

-

ALDH Activity Measurement:

-

Prepare a reaction master mix containing the ALDH source (if not already present in the activating system), NAD+, and the detection reagent in assay buffer.

-

Following the activation incubation, add the reaction master mix to all wells.

-

Initiate the enzymatic reaction by adding the acetaldehyde substrate to all wells.[6]

-

Immediately place the plate in the plate reader, pre-set to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the increase in absorbance or fluorescence over time (kinetic mode). The signal is proportional to the rate of NADH production.[9][10]

-

Calculate the initial reaction velocity (V₀) for each concentration of cyanamide.

-

Normalize the velocities to the "no inhibitor" control to determine the percent inhibition for each cyanamide concentration.

-

Plot the percent inhibition against the logarithm of the cyanamide concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Conclusion

The in vitro evaluation of this compound (calcium carbimide) and its active component, cyanamide, requires a nuanced approach that accounts for its mechanism of action. Standard assays using purified ALDH will fail to show significant inhibition. The key takeaway is the mandatory requirement for a metabolic activation system, such as intact liver mitochondria or NADPH-supplemented microsomes, to convert cyanamide into its potent, inhibitory form.[1][4] The IC50 value of 2.0 µM for the low Km mitochondrial ALDH, determined under such activating conditions, provides a quantitative measure of its potent inhibitory effect.[1] This guide provides the necessary framework, including quantitative data and detailed protocols, for the successful in vitro investigation of this important ALDH inhibitor.

References

- 1. Metabolic activation of cyanamide to an inhibitor of aldehyde dehydrogenase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of hepatic aldehyde dehydrogenases in the rat by calcium carbimide (calcium cyanamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel prodrugs of cyanamide that inhibit aldehyde dehydrogenase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. sciencellonline.com [sciencellonline.com]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Preliminary Studies on Citrated Calcium Carbimide: A Technical Overview for Drug Development Professionals

December 19, 2025

Abstract

Citrated calcium carbimide, a therapeutic agent used in the management of alcohol use disorder, functions as an inhibitor of the enzyme aldehyde dehydrogenase (ALDH). This document provides a technical overview of the preliminary research on citrated calcium carbimide, consolidating available data on its mechanism of action, pharmacokinetics, and clinical effects. The information is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of this compound. This guide summarizes quantitative data in tabular format, outlines experimental methodologies from cited studies, and presents key pathways and workflows as diagrams generated using the DOT language.

Introduction

Citrated calcium carbimide has been utilized as an alcohol-sensitizing agent, creating a deterrent effect to alcohol consumption.[1][2] It is a formulation that combines calcium carbimide with citric acid, typically in a 1:2 ratio, to improve its stability and bioavailability.[1] Unlike disulfiram, another ALDH inhibitor, citrated calcium carbimide is reported to have a faster onset of action and a shorter duration of effect. This paper will delve into the fundamental scientific studies that have characterized this compound.

Mechanism of Action

Citrated calcium carbimide is a prodrug that requires metabolic activation to exert its inhibitory effects on aldehyde dehydrogenase (ALDH), the primary enzyme responsible for the oxidation of acetaldehyde (B116499), a toxic metabolite of alcohol. The accumulation of acetaldehyde in the blood leads to unpleasant physiological reactions, thus discouraging alcohol intake.[3]

The proposed metabolic activation pathway suggests that calcium carbimide is converted to its active metabolite, which then inhibits ALDH. This inhibition leads to a rapid increase in blood acetaldehyde levels upon consumption of ethanol.

References

Toxicological Profile of Temposil (Citrated Calcium Carbimide): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for Temposil, the brand name for citrated calcium carbimide. The active pharmacological agent in this compound is carbimide, which is used in the management of alcoholism. This document synthesizes non-clinical safety data, outlines key experimental methodologies, and visualizes the primary mechanism of action and associated toxicological pathways.

Executive Summary

This compound (citrated calcium carbimide) exerts its therapeutic effect by inhibiting the enzyme aldehyde dehydrogenase, leading to an accumulation of acetaldehyde (B116499) upon alcohol consumption, which results in unpleasant physiological reactions.[1][2][3] The toxicological profile of its active component, cyanamide, indicates high acute oral toxicity and the potential for significant skin and eye damage.[4][5] Furthermore, it is suspected of causing cancer and reproductive toxicity, and may cause damage to organs, particularly the thyroid, with prolonged exposure.[5] This guide presents the available quantitative toxicological data, describes the general protocols for key toxicological studies, and provides diagrams of the relevant signaling pathways.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for the active ingredient, cyanamide. It is important to note that these data may not be fully representative of the citrated calcium carbimide formulation found in this compound.

Table 1: Acute Toxicity of Cyanamide

| Test | Species | Route | Endpoint | Value | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 | 125 mg/kg | |

| Acute Oral Toxicity | Rat | Oral | LD50 | 142 mg/kg | |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50 | 590 mg/kg | |

| Acute Inhalation Toxicity | Rat | Inhalation | LC50 (4h) | > 1 mg/L | |

| Acute Inhalation Toxicity | Rat | Inhalation | LC50 (4h) | > 2 mg/L | [4] |

| Acute Intraperitoneal Toxicity | Mouse | Intraperitoneal | LD50 | 200-300 mg/kg | [6] |

Table 2: Ecotoxicity of Cyanamide

| Test | Species | Endpoint | Value | Reference |

| Toxicity to Fish | Oncorhynchus mykiss (rainbow trout) | LC50 (96h) | 45.6 mg/L | [6] |

| Toxicity to Aquatic Invertebrates | Daphnia magna (Water flea) | EC50 (48h) | 3.2 mg/L | [6] |

| Toxicity to Algae | Pseudokirchneriella subcapitata (green algae) | EC50 (96h) | 16.6 mg/L | [6] |

Table 3: Other Toxicological Endpoints for Cyanamide

| Endpoint | Finding | Classification | Reference |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | Category 1B / Category 1 | [5] |

| Skin Sensitization | May cause an allergic skin reaction | Category 1 | [5] |

| Germ Cell Mutagenicity | Not mutagenic in AMES Test | Not Classified | |

| Carcinogenicity | Suspected of causing cancer | Category 2 | [5] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | Category 2 | [5] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (Thyroid) | Category 2 |

Experimental Protocols

Detailed experimental protocols for the toxicological screening of this compound are not publicly available. However, based on the OECD guidelines cited in safety data sheets for cyanamide, the following are generalized descriptions of the methodologies for key acute toxicity studies.

Acute Oral Toxicity (OECD 401)

The acute oral toxicity of a substance is typically determined by administering the substance in graduated doses to several groups of experimental animals, with one dose level per group. The animals are observed for a set period, and mortality is recorded. The LD50, the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals, is then calculated. Observations of the effects on skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern are also recorded.

Acute Dermal Toxicity (as per general OECD guidelines)

For acute dermal toxicity studies, the test substance is applied to a shaved area of the skin of the test animals. The animals are then observed for signs of toxicity and mortality over a period of time. The application site is assessed for local skin reactions such as erythema and edema. The LD50 is calculated as the dose that causes mortality in 50% of the treated animals.

Acute Inhalation Toxicity (OECD 403)

In an acute inhalation toxicity study, animals are exposed to the test substance, either as a gas, vapor, aerosol, or dust, in a chamber for a defined period. Several concentration groups are tested. The animals are observed during and after exposure for signs of toxicity and mortality. The LC50, the concentration of the chemical in the air that kills 50% of the test animals during the observation period, is determined.

Signaling Pathways and Mechanisms of Toxicity

Primary Mechanism of Action: Aldehyde Dehydrogenase Inhibition

The primary pharmacological and toxicological mechanism of this compound is the inhibition of aldehyde dehydrogenase (ALDH). This leads to the accumulation of acetaldehyde when ethanol (B145695) is consumed, causing the "disulfiram-like" reaction.

Postulated Pathway of Acetaldehyde-Induced Cardiotoxicity

Studies in animal models suggest that the accumulation of acetaldehyde following combined ethanol and calcium carbimide administration may induce myocardial apoptosis. This process is potentially mediated by the altered expression of key apoptosis-regulating genes.

References

- 1. A comparative review of the pharmacological and toxicological properties of disulfiram and calcium carbimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adverse hepatic reactions associated with calcium carbimide and disulfiram therapy: Is there still a role for these drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium Cyanamide | CN2.Ca | CID 56955933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. download.basf.com [download.basf.com]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

Temposil and the Acetaldehyde Metabolism Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Temposil®, the brand name for citrated calcium carbimide, is a pharmacological agent used in the management of alcohol use disorder. Its therapeutic effect is contingent on its potent and selective inhibition of the enzyme aldehyde dehydrogenase (ALDH), a critical component of the ethanol (B145695) metabolism pathway. This inhibition leads to the accumulation of acetaldehyde (B116499), the primary and toxic metabolite of ethanol, upon alcohol consumption. The resulting unpleasant physiological reactions, collectively known as the disulfiram-ethanol reaction, serve as a deterrent to further alcohol intake. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on the acetaldehyde metabolism pathway, and detailed experimental protocols for its study.

The Acetaldehyde Metabolism Pathway and the Role of Aldehyde Dehydrogenase

Ethanol is primarily metabolized in the liver through a two-step enzymatic process. First, alcohol dehydrogenase (ADH) oxidizes ethanol to acetaldehyde. Subsequently, aldehyde dehydrogenase (ALDH) rapidly converts acetaldehyde to non-toxic acetate. Under normal physiological conditions, ALDH efficiently clears acetaldehyde, preventing its accumulation.[1] However, when ALDH activity is inhibited, acetaldehyde concentrations in the blood and tissues rise significantly, leading to a cascade of adverse effects.[2]

There are multiple isozymes of ALDH, with the mitochondrial ALDH2 playing a predominant role in acetaldehyde oxidation due to its low Michaelis constant (Km) for acetaldehyde.[3] Individuals with a genetic deficiency in ALDH2 activity exhibit a pronounced flushing response and other aversive symptoms after consuming even small amounts of alcohol, highlighting the critical role of this enzyme in acetaldehyde detoxification.

This compound (Calcium Carbimide): Mechanism of Action

This compound's active component is carbimide, which is formed from calcium carbimide.[3] Unlike disulfiram (B1670777), which is a broad-spectrum enzyme inhibitor, this compound exhibits a more specific action against ALDH.[4]

Metabolic Activation of Cyanamide (B42294)

An important aspect of this compound's mechanism is that its parent compound, cyanamide, is not the direct inhibitor of ALDH.[5] In vivo, cyanamide undergoes metabolic activation to form an active inhibitory species.[6] This bioactivation is catalyzed by the enzyme catalase, which is found in mitochondria and peroxisomes.[6] The presence of NAD+ or NADH is also necessary for the inhibition of ALDH by the activated cyanamide metabolite.[7]

Inhibition of Aldehyde Dehydrogenase

The activated metabolite of cyanamide is a potent inhibitor of ALDH, particularly the low-Km mitochondrial isozyme (ALDH2), which is the primary enzyme responsible for acetaldehyde metabolism.[3][5] This inhibition is time-dependent and leads to a rapid and significant increase in blood acetaldehyde levels following ethanol consumption.[8] Studies in rats have shown that oral administration of calcium carbimide leads to a more pronounced and prolonged inhibition of the low-Km mitochondrial ALDH compared to other ALDH isozymes.[3]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from preclinical and clinical studies on this compound (calcium carbimide/cyanamide).

| Parameter | Value | Species/Context | Reference |

| ED50 for raising ethanol-derived blood acetaldehyde | 0.11 mmol/kg | Rat | [5] |

| I50 for low-Km mitochondrial ALDH | 2.0 µM | Intact rat liver mitochondria | [5] |

| I50 for yeast ALDH (in the presence of rat liver mitochondria) | 7.8 µM | In vitro | [5] |

| DI50 for low-Km mitochondrial ALDH inhibition | 0.104 mg/kg | Rat (repeated intraperitoneal administration) | [9] |

| DI50 for high-Km mitochondrial ALDH inhibition | 8.52 mg/kg | Rat (repeated intraperitoneal administration) | [9] |

Table 1: Preclinical Efficacy of Cyanamide

| Study Population | This compound Dose | Ethanol Dose | Peak Blood Acetaldehyde Concentration | Comparison | Reference |

| Social Drinkers | 0.7 mg/kg twice daily for 2 days | 0.15 g/kg | 2- to 3-fold increase compared to controls | Peak concentration was greater with calcium carbimide than disulfiram (p < 0.05) | [10] |

| Healthy Volunteers | 50 mg | 0.25 g/kg | Significant elevation (p < 0.001) | - | [8] |

| Healthy Volunteers | 50 mg | 0.2 g/kg (IV) | Not directly quantified, but reaction observed | - | [11] |

Table 2: Clinical Data on Blood Acetaldehyde Levels after this compound and Ethanol Administration

Signaling Pathways and Experimental Workflows

Acetaldehyde Metabolism and this compound's Point of Intervention

Caption: Acetaldehyde metabolism pathway and the inhibitory action of this compound.

General Experimental Workflow for Assessing this compound's Efficacy

Caption: Experimental workflow for evaluating this compound's effects.

Detailed Experimental Protocols

Aldehyde Dehydrogenase (ALDH) Activity Assay (Spectrophotometric Method)

This protocol is adapted from methodologies that measure the reduction of NAD+ to NADH.[12][13][14]

Principle: The enzymatic activity of ALDH is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH as ALDH oxidizes an aldehyde substrate.

Materials:

-

96-well UV-transparent microplate

-

Spectrophotometric microplate reader capable of kinetic measurements at 340 nm

-

ALDH enzyme source (e.g., purified enzyme, mitochondrial fraction)

-

Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.0)

-

NAD+ solution (e.g., 50 mM in Assay Buffer)

-

Aldehyde substrate (e.g., acetaldehyde or propionaldehyde)

-

Test compound (this compound/cyanamide) and vehicle control (e.g., DMSO)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of NAD+ in Assay Buffer.

-

Prepare a stock solution of the aldehyde substrate. The final concentration in the assay should be optimized based on the Km of the ALDH isozyme being studied.

-

Prepare serial dilutions of the test compound.

-

-

Assay Setup (per well of a 96-well plate):

-

Add Assay Buffer.

-

Add NAD+ solution.

-

Add the test compound or vehicle control.

-

Add the ALDH enzyme solution.

-

Incubate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for any pre-incubation effects of the inhibitor.

-

-

Initiation of Reaction:

-

Add the aldehyde substrate to initiate the reaction.

-

-

Measurement:

-

Immediately begin monitoring the increase in absorbance at 340 nm in kinetic mode for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Determine the percent inhibition caused by the test compound relative to the vehicle control.

-

If applicable, calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

Measurement of Acetaldehyde in Blood Samples (HPLC Method)

This protocol is based on the derivatization of acetaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by HPLC analysis.[15][16][17]

Principle: Acetaldehyde in a biological sample is reacted with DNPH to form a stable 2,4-dinitrophenylhydrazone (DNPH) derivative. This derivative is then separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Materials:

-

HPLC system with a UV detector and a C18 column

-

Blood collection tubes containing an anticoagulant (e.g., heparin or EDTA)

-

Perchloric acid (PCA)

-

2,4-dinitrophenylhydrazine (DNPH) solution

-

Acetonitrile (B52724) (HPLC grade)

-

Internal standard (e.g., crotonaldehyde)

-

Centrifuge

Procedure:

-

Sample Collection and Preparation:

-

Collect blood samples and immediately place them on ice to minimize artifactual acetaldehyde formation.

-

To deproteinize, add a chilled aliquot of blood to a tube containing cold perchloric acid.

-

Vortex and centrifuge at high speed (e.g., 10,000 x g) at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Derivatization:

-

Add the DNPH solution to the supernatant.

-

Add the internal standard.

-

Incubate the mixture at room temperature for a specified time (e.g., 30-60 minutes) to allow for complete derivatization.

-

-

Extraction:

-

Extract the acetaldehyde-DNPH derivative using a solid-phase extraction (SPE) cartridge or by liquid-liquid extraction with an organic solvent like acetonitrile.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject an aliquot of the reconstituted sample onto the HPLC system.

-

Separate the acetaldehyde-DNPH derivative using a suitable mobile phase gradient (e.g., acetonitrile and water).

-

Detect the derivative using a UV detector at an appropriate wavelength (e.g., 365 nm).

-

-

Quantification:

-

Identify the acetaldehyde-DNPH peak based on its retention time compared to a standard.

-

Quantify the concentration by comparing the peak area to that of a calibration curve generated with known concentrations of acetaldehyde standards. The use of an internal standard corrects for variations in extraction efficiency and injection volume.

-

Measurement of Acetaldehyde in Biological Samples (Gas Chromatography Method)

This protocol provides an alternative method for acetaldehyde quantification using gas chromatography (GC).[18][19][20]

Principle: Volatile compounds, including acetaldehyde, in the headspace of a heated sample vial are injected into a gas chromatograph for separation and detection by a flame ionization detector (FID).

Materials:

-

Gas chromatograph with a headspace autosampler and a flame ionization detector (FID)

-

Appropriate GC column (e.g., capillary column)

-

Headspace vials with septa and caps

-

Internal standard (e.g., 1-propanol)

-

Reagents to prevent artifactual acetaldehyde formation (e.g., perchloric acid, sodium azide, thiourea).[18]

Procedure:

-

Sample Preparation:

-

Place a small, precise volume of the biological sample (e.g., blood) into a headspace vial.

-

Add a solution containing the internal standard and reagents to prevent artifactual acetaldehyde formation.

-

Immediately seal the vial.

-

-

Headspace GC Analysis:

-

Place the vial in the headspace autosampler, which heats the sample to a specific temperature for a set time to allow volatile compounds to equilibrate between the sample and the headspace.

-

A sample of the headspace gas is automatically injected into the GC.

-

The compounds are separated based on their boiling points and interaction with the column.

-

The FID detects the compounds as they elute from the column.

-

-

Quantification:

-

Identify the acetaldehyde peak based on its retention time.

-

Quantify the concentration by comparing the peak area ratio of acetaldehyde to the internal standard against a calibration curve prepared with known standards.

-

Conclusion

This compound's efficacy as an alcohol-aversive agent is rooted in its specific and potent inhibition of aldehyde dehydrogenase, leading to the accumulation of the toxic metabolite acetaldehyde. Understanding the metabolic activation of its active component, cyanamide, and the subsequent impact on the acetaldehyde metabolism pathway is crucial for its clinical application and for the development of novel therapeutics in this area. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other ALDH inhibitors, facilitating further research into their pharmacological effects and potential therapeutic uses.

References

- 1. The disulfiram and calcium carbimide acetaldehyde-mediated ethanol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adverse hepatic reactions associated with calcium carbimide and disulfiram therapy: Is there still a role for these drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of hepatic aldehyde dehydrogenases in the rat by calcium carbimide (calcium cyanamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comparative review of the pharmacological and toxicological properties of disulfiram and calcium carbimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic activation of cyanamide to an inhibitor of aldehyde dehydrogenase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolic activation of cyanamide to an inhibitor of aldehyde dehydrogenase is catalyzed by catalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic requirement for cyanamide inactivation of rat liver aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of a small dose of ethanol and calcium carbimide-induced acetaldehyde intoxication on human platelet aggregation, associated thromboxane formation and urinary excretion of 2,3-dinor-6-keto prostaglandin F1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of rat hepatic mitochondrial aldehyde dehydrogenase isozymes by repeated cyanamide administration: pharmacokinetic-pharmacodynamic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A placebo-controlled double-blind comparative clinical study of the disulfiram- and calcium carbimide-acetaldehyde mediated ethanol reactions in social drinkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diphenhydramine and the calcium carbimide-ethanol reaction: a placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. academic.oup.com [academic.oup.com]

- 16. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of acetaldehyde in blood by solid phase extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gas-liquid chromatographic analysis of ethanol and acetaldehyde in blood with minimal artifactual acetaldehyde formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of acetaldehyde in biological samples by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

The Pharmacodynamics of Temposil (Citrated Calcium Carbimide): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temposil, the commercial trade name for citrated calcium carbimide, is a therapeutic agent primarily utilized in the management of chronic alcoholism. Its pharmacodynamic profile is characterized by a disulfiram-like effect, inducing a profound intolerance to alcohol. This guide provides a comprehensive technical overview of the core pharmacodynamics of this compound, with a focus on its molecular mechanisms, quantitative data, and the experimental protocols used for its characterization. For comparative purposes and to explore potential secondary mechanisms, data from its analogs, disulfiram (B1670777) and cyanamide (B42294), are also discussed.

Core Mechanism of Action: Aldehyde Dehydrogenase Inhibition

The primary pharmacodynamic effect of this compound is the inhibition of the enzyme aldehyde dehydrogenase (ALDH).[1][2] ALDH is a critical enzyme in the metabolic pathway of ethanol (B145695). Following alcohol consumption, ethanol is first oxidized to acetaldehyde (B116499) by alcohol dehydrogenase (ADH). Subsequently, ALDH catalyzes the oxidation of the toxic acetaldehyde to the non-toxic acetate.

This compound, through its active moiety cyanamide, inhibits ALDH.[2][3] This inhibition leads to a rapid accumulation of acetaldehyde in the blood upon ingestion of even small amounts of alcohol.[4] The elevated acetaldehyde levels are responsible for the characteristic unpleasant and severe physiological reactions, including flushing, tachycardia, hypotension, nausea, and vomiting, which serve as a deterrent to alcohol consumption.[1]

It is crucial to note that cyanamide itself is a prodrug and requires metabolic activation to exert its inhibitory effect on ALDH.[3][5] In vitro studies have shown that cyanamide has little to no direct inhibitory activity on purified ALDH enzymes.[3] Liver mitochondria and microsomes are involved in this bioactivation process.[3]

Quantitative Data on ALDH Inhibition

The inhibitory potency of the active metabolite of this compound (cyanamide) on ALDH has been quantified in several studies. The following tables summarize the available quantitative data.

| Inhibitor | ALDH Isozyme | System | IC50 Value | Reference |

| Cyanamide | Low K_m_ mitochondrial ALDH | Intact rat liver mitochondria | 2.0 µM | [3] |

| Cyanamide | Yeast ALDH | In vitro with rat liver mitochondria | 7.8 µM | [3] |

| Disulfiram | ALDH1A1 | Recombinant human | 0.13 µM | [6] |

| Disulfiram | ALDH2 | Recombinant human | 3.4 µM | [6] |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: Comparative IC50 Values for ALDH Inhibition

| Drug | ALDH Isozyme | Effect | Time to Max Inhibition (in rats) | Duration of Inhibition (in rats) | Reference |

| Calcium Carbimide (7.0 mg/kg, oral) | Low-K_m_ mitochondrial ALDH | Complete Inhibition | 0.5 hours | Returns to control at 96 hours | [7] |

| Calcium Carbimide (7.0 mg/kg, oral) | Low-K_m_ cytosolic ALDH | Lesser Inhibition | - | Shorter duration | [7] |

| Calcium Carbimide (7.0 mg/kg, oral) | High-K_m_ mitochondrial, cytosolic, and microsomal ALDH | Lesser Inhibition | - | Shorter duration | [7] |

Table 2: In Vivo Effects of Calcium Carbimide on Rat Hepatic ALDH Isozymes

Secondary Pharmacodynamic Effects

While the primary mechanism of this compound is well-established, the broader pharmacodynamic profile, particularly in comparison to its analog disulfiram, is an area of ongoing investigation.

Dopamine (B1211576) β-Hydroxylase (DBH) Inhibition

Disulfiram is known to inhibit dopamine β-hydroxylase (DBH), an enzyme that converts dopamine to norepinephrine.[8][9] This inhibition leads to an increase in dopamine levels and a decrease in norepinephrine, which has been explored for potential therapeutic applications in conditions like cocaine dependence.[9]

In contrast, studies on cyanamide, the active component of this compound, suggest that it does not have a significant inhibitory effect on DBH.[10] This represents a key pharmacodynamic distinction between this compound and disulfiram.

Signaling Pathways

Primary Signaling Pathway: Ethanol Metabolism and ALDH Inhibition

The core pharmacodynamic action of this compound directly impacts the ethanol metabolism pathway. The following diagram illustrates this process and the point of inhibition.

Potential Secondary Signaling Pathways (Analog-based)

While not directly established for this compound, its analog disulfiram has been shown to modulate other signaling pathways, particularly in the context of cancer research. These findings suggest potential, yet unconfirmed, secondary pharmacodynamic effects for ALDH inhibitors.

Experimental Protocols

In Vitro Aldehyde Dehydrogenase (ALDH) Activity Assay (Spectrophotometric)

This protocol provides a general framework for measuring ALDH activity and the inhibitory potential of compounds like this compound.

1. Principle:

The assay measures the activity of ALDH by monitoring the reduction of NAD⁺ to NADH, which is accompanied by an increase in absorbance at 340 nm.

2. Materials:

-

Purified ALDH enzyme or cellular/tissue lysate

-

NAD⁺ solution

-

Acetaldehyde (or other aldehyde substrate) solution

-

Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.5-9.0)

-

Test compound (this compound/cyanamide) dissolved in an appropriate solvent (e.g., water or DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

3. Procedure:

-

Reagent Preparation: Prepare working solutions of ALDH, NAD⁺, acetaldehyde, and the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NAD⁺ solution

-

Test compound at various concentrations (or vehicle control)

-

ALDH enzyme solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the acetaldehyde substrate to each well.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each concentration of the test compound.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

The primary pharmacodynamic effect of this compound (citrated calcium carbimide) is the potent and selective inhibition of aldehyde dehydrogenase, leading to the accumulation of acetaldehyde upon alcohol consumption. This mechanism is well-supported by quantitative in vitro and in vivo data. While this compound shares this primary mechanism with disulfiram, it appears to differ in its lack of significant dopamine β-hydroxylase inhibition. The exploration of other potential signaling pathways affected by ALDH inhibitors, as suggested by studies on disulfiram, presents an intriguing area for future research that may uncover novel therapeutic applications for this class of drugs. The experimental protocols outlined in this guide provide a foundation for further investigation into the nuanced pharmacodynamics of this compound and related compounds.

References

- 1. Calcium Cyanamide | CN2.Ca | CID 56955933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [Disulfiram and calcium carbimide. Mode of action, adverse effects and clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic activation of cyanamide to an inhibitor of aldehyde dehydrogenase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A placebo-controlled double-blind comparative clinical study of the disulfiram- and calcium carbimide-acetaldehyde mediated ethanol reactions in social drinkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel prodrugs of cyanamide that inhibit aldehyde dehydrogenase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aldehyde Dehydrogenase (ALDH) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 7. Inhibition of hepatic aldehyde dehydrogenases in the rat by calcium carbimide (calcium cyanamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 9. Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alternate substrates of dopamine beta-hydroxylase. III. Stoichiometry of the inactivation reaction with benzyl cyanides and spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

Citrated Calcium Carbimide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of citrated calcium carbimide, an alcohol-sensitizing agent. It covers its chemical identity, physicochemical properties, mechanism of action, pharmacokinetics, and toxicological profile, presenting quantitative data in structured tables and visualizing key pathways and workflows.

Chemical and Physical Properties

Citrated calcium carbimide is a salt formed from calcium carbimide and citric acid.[1] It is also known as calcium cyanamide (B42294) citrated.[2] The active component, calcium carbimide, is the calcium salt of cyanamide.[3]

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | Calcium cyanamide citrated |

| CAS Number | 8013-88-5[1][2] |

| UNII | 21ZCD2AA4H[1][2] |

| Molecular Formula | C6H8O7.CN2.Ca[4] |

| Molecular Weight | 272.23 g/mol [4] |

| InChIKey | TXCUCVKSFYQLPY-UHFFFAOYSA-N[4] |

| SMILES | C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(#N)[N-2].[Ca+2][4] |

Note: The CAS number for the non-citrated form, calcium carbimide (calcium cyanamide), is 156-62-7.[1]

Table 2: Physicochemical Properties

| Property | Description |

| Physical Form | Pure calcium cyanamide appears as glistening, hexagonal crystals. The citrated form is typically formulated into tablets.[3] |

| Color | Colorless to gray solid.[3] |

| Odor | Odorless.[3] |

| Use | Used as an alcohol deterrent in the treatment of alcoholism.[5] |

Mechanism of Action

Citrated calcium carbimide exerts its therapeutic effect by inhibiting the enzyme aldehyde dehydrogenase (ALDH), which is crucial for the metabolism of ethanol.[3][5] This inhibition leads to the accumulation of acetaldehyde (B116499), a toxic metabolite of alcohol, resulting in aversive physiological reactions.[1]

The activation of calcium carbimide is a multi-step process. It requires an initial metabolic transformation involving catalase and hydrogen peroxide (H2O2) to form N-hydroxycyanamide. This intermediate then spontaneously decomposes into cyanide and nitroxyl. Nitroxyl is the direct competitive inhibitor of the hepatic aldehyde-NAD oxidoreductase dehydrogenase.[3]

Caption: Mechanism of Action of Citrated Calcium Carbimide.

Pharmacokinetics

Citrated calcium carbimide is formulated as a slow-release tablet to mitigate side effects associated with its rapid absorption, such as nausea and headache.[5]

Table 3: Pharmacokinetic Parameters

| Parameter | Value | Species | Notes |

| Oral Bioavailability | 50-81% | Not Specified | Dose-dependent (0.3-1.5 mg/kg)[3] |

| Tmax (Time to Peak Plasma Concentration) | 60 minutes | Preclinical[3][5] | - |

| Apparent Elimination Half-life | 92.4 minutes | Experimental Animals[5] | - |

| Volume of Distribution of Ethanol (in presence of drug) | 0.64 L/kg | Not Specified | Compared to 0.68 L/kg without the drug[3] |

| Total Plasma Clearance (IV administration) | 0.0123 - 0.0190 L/kg·min | Not Specified | Two-compartment pharmacokinetic profile[3] |

The presence of calcium carbimide significantly increases blood acetaldehyde levels from a baseline of 1.7-6.5 µM to 40-242 µM after alcohol consumption.[3]

Experimental Protocols

Detailed experimental protocols for citrated calcium carbimide are not extensively available in the public domain. However, based on the literature, a general workflow for preclinical and clinical evaluation can be outlined.

Caption: General Experimental Workflow for Drug Development.

A short-term, placebo-controlled, double-blind clinical trial reported on the medical findings of calcium carbimide in the treatment of alcoholism.[6] Another study detailed a preliminary clinical trial.[7]

Toxicology and Safety

Citrated calcium carbimide is generally considered to have a better safety profile than disulfiram (B1670777), particularly concerning hepatotoxicity.[5][8] However, adverse effects have been reported.

Table 4: Toxicological and Safety Profile

| Aspect | Description |

| Hepatotoxicity | While considered less hepatotoxic than disulfiram, there have been reports of liver damage associated with its use.[9] |

| Antithyroid Activity | Can be clinically significant in patients with pre-existing hypothyroidism.[5][6] |

| Common Side Effects | Fatigue, skin rashes, ringing in the ears, mild depression, frequent urination, and impotence.[5] |

| Hematological Effects | A transient increase in mean white blood cell count has been observed, which returns to baseline after discontinuation.[3][6] |

| Cardiovascular Effects | The reaction with alcohol can cause a severe cardiovascular response.[8] |

Caution is advised when prescribing to individuals with cardiovascular, hepatic, or renal diseases.[3]

Synthesis

A non-electrical process for the synthesis of calcium cyanamide, a component of the citrated form, involves the reaction of urea (B33335) and calcium oxide. The process consists of mixing the reactants, heating them in a closed kettle to approximately 300°C, followed by crushing the resulting solid and reheating it to around 700°C.[10]

Caption: Synthesis of Calcium Cyanamide from Urea and Calcium Oxide.

Analytical Methods

Stability Studies

Information on formal stability studies for citrated calcium carbimide is limited in the provided search results. General best practices for drug substance stability studies during early-stage development involve long-term and accelerated stability testing to determine the retest period and shelf life.[13]

References

- 1. Calcium carbimide - Wikipedia [en.wikipedia.org]

- 2. Calcium cyanamide citrated - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Calcium Cyanamide | CN2.Ca | CID 56955933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. encyclopedia.com [encyclopedia.com]

- 6. Calcium carbimide in alcoholism treatment. Part 2: Medical findings of a short-term, placebo-controlled, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new protective drug in the treatment of alcoholism; preliminary clinical trial of citrated calcium carbimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psychiatryonline.org [psychiatryonline.org]

- 9. Adverse hepatic reactions associated with calcium carbimide and disulfiram therapy: Is there still a role for these drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US3173755A - Synthesis of calcium cyanamide - Google Patents [patents.google.com]

- 11. Method of Analysis for Calcium Citrate | Pharmaguideline [pharmaguideline.com]

- 12. uspnf.com [uspnf.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability of Temposil (Citrated Calcium Carbimide) in Solution

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known stability characteristics of citrated calcium carbimide, the active pharmaceutical ingredient in Temposil. Due to the limited availability of specific quantitative stability data for this compound in the public domain, this guide focuses on the fundamental chemical degradation pathways of its active moiety, calcium cyanamide (B42294), and provides representative experimental protocols based on established analytical principles and regulatory guidelines.

Introduction

This compound, with its active ingredient citrated calcium carbimide, is a therapeutic agent used in the management of alcoholism.[1] The stability of the active ingredient in solution is a critical factor for formulation development, ensuring consistent potency and safety of the final drug product. This guide delves into the chemical stability of citrated calcium carbimide in solution, outlining its degradation pathways, providing methodologies for its stability assessment, and offering a framework for conducting forced degradation studies.

Chemical Structure and Properties

-

Active Pharmaceutical Ingredient (API): Citrated Calcium Carbimide (also referred to as Calcium Cyanamide Citrate)

-

Chemical Formula (Citrated Salt): C₇H₆CaN₂O₇

-

CAS Number (Citrated): 8013-88-5[1]

-

Core Active Moiety: Calcium Cyanamide (CaCN₂)

In aqueous environments, citrated calcium carbimide dissociates, and the calcium cyanamide (CaCN₂) becomes available for chemical reactions. The stability of the cyanamide ion (CN₂²⁻) and its protonated form, cyanamide (H₂NCN), is highly dependent on the solution's properties, particularly pH.

Degradation Pathways of Calcium Cyanamide in Solution

The primary degradation route for calcium cyanamide in solution is hydrolysis. This process is significantly influenced by the pH of the medium, leading to different degradation products.

Hydrolysis to Cyanamide

Upon dissolution in water, calcium cyanamide hydrolyzes to form hydrogen cyanamide (H₂NCN) and calcium hydroxide.

CaCN₂ + 2H₂O → H₂NCN + Ca(OH)₂

pH-Dependent Degradation of Cyanamide

The resulting cyanamide is unstable and undergoes further reactions depending on the pH of the solution:

-

Acidic and Strongly Alkaline Conditions: Under acidic or strongly alkaline conditions, and often accelerated by heat, cyanamide undergoes hydrolysis to form urea (B33335). H₂NCN + H₂O → CO(NH₂)₂ (Urea)

-

Moderately Alkaline Conditions (pH 8-12): In this pH range, cyanamide can undergo dimerization to form dicyandiamide (B1669379) (2-cyanoguanidine).

2 H₂NCN → C₂H₄N₄ (Dicyandiamide)

The potential degradation pathways are illustrated in the diagram below.

Quantitative Stability Data